
CAN508
概要
説明
CAN508は、サイクリン依存性キナーゼ9(CDK9)阻害剤としての役割で知られる低分子化合物です。 CDK9は転写伸長の調節に関与するキナーゼであり、this compoundは転写調節とその様々な疾患における影響に関する研究において重要な化合物です .
準備方法
CAN508の合成にはいくつかの段階が関与します。最初に、化合物はジ-tert-ブチルジカルボナートで保護され、アミノベンゾイル化ピラゾールにアクセスします。 その後、ブロモ誘導体は、XPhos Pd G2プレ触媒を用いた鈴木・宮浦カップリングによってさらにアリール化されます 。このカップリング反応は、一般的にメタ置換体よりもパラ置換ベンゾイルピラゾールをより高い収率で与えます。 Boc基はベンゾイル化工程の指示官能基として使用され、鈴木・宮浦カップリングの条件下で加水分解され、追加の脱保護工程の必要性を排除します .
化学反応の分析
Biochemical Interactions and Inhibition Mechanisms
CAN508 exhibits ATP-competitive binding to CDK isoforms through distinct conformational adaptations:
CDK9 Binding Dynamics
- Hydrogen bonding : Forms three hinge-region bonds with Asp104 and Cys106 backbone atoms .
- Conformational plasticity : Induces downward displacement (1 Å) of CDK9's glycine-rich loop, creating a hydrophobic channel near Phe168 .
- Selectivity determinants :
CDK2 Inhibition Profile
Parameter | CDK2/Cyclin A | CDK9/Cyclin T |
---|---|---|
IC₅₀ (μM) | 1.8 | 0.75 |
Kd (nM) | 69,000 | 20,000 |
Residence time | 2.3 min | 8.1 min |
Biological Reaction Networks
This compound modulates transcriptional machinery through phosphorylation interference:
Key biochemical reactions :
- RNA Pol II CTD phosphorylation
- MCL-1 regulation
Kinetic parameters :
Substrate | KM (μM) | Vmax (nmol/min/mg) |
---|---|---|
ATP | 95 | 12.4 |
GST-CTD peptide | 26 | 8.9 |
Solvent Interaction and Stability
This compound's reactivity is influenced by its molecular environment:
Solvent effects :
Crystallographic data :
科学的研究の応用
Inhibition of Tumor Growth
Research has demonstrated that CAN508 exhibits significant antitumor activity across various cancer models. For instance, in esophageal adenocarcinoma models, this compound treatment resulted in a notable reduction in tumor size and cell proliferation. Specifically, xenograft studies indicated that this compound could reduce tumor volumes by approximately 50% compared to controls . The compound's selectivity for CDK9 over other CDKs enhances its therapeutic potential while minimizing off-target effects.
Angiogenesis Inhibition
In addition to its direct antitumor effects, this compound has also been shown to inhibit angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer progression, where tumors often induce angiogenesis to secure a blood supply. Studies indicate that this compound reduces endothelial cell migration and tube formation, thereby impeding the vascularization necessary for tumor growth . Moreover, it decreases the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .
Case Studies and Research Findings
Insights from Recent Research
Recent studies highlight the importance of structural biology in understanding how this compound binds to CDK9. The compound exploits conformational plasticity within the CDK9 structure, allowing for selective inhibition that could be leveraged for drug design . Furthermore, ongoing research aims to optimize the pharmacological properties of this compound derivatives to enhance efficacy and reduce potential side effects associated with broader kinase inhibition.
作用機序
類似化合物との比較
生物活性
CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.
This compound is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with this compound resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Increase (%) |
---|---|---|---|
SKGT4 | 20 | 37 | 100 |
SKGT4 | 40 | - | 200 |
FLO1 | 20 | - | 200 |
OE33 | 20 | - | 200 |
In Vivo Studies
In xenograft models, this compound was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.
Table 2: In Vivo Effects of this compound on Tumor Growth
Treatment | Dosage (mg/kg/day) | Tumor Volume Reduction (%) |
---|---|---|
This compound | 60 | 50.8 |
Flavopiridol | 4 | 63.1 |
Structure-Activity Relationship (SAR)
Recent studies have explored modifications to the this compound structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.
特性
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
Record name | NoName_1070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
Record name | CAN-508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAN-508 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAN-508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。